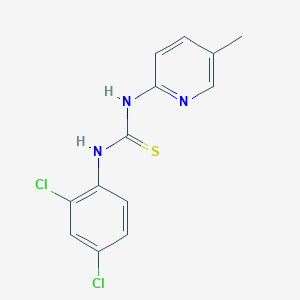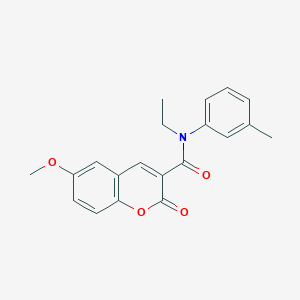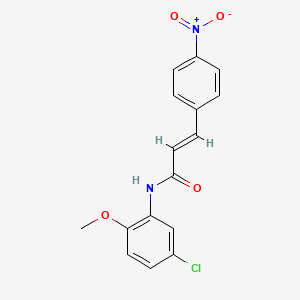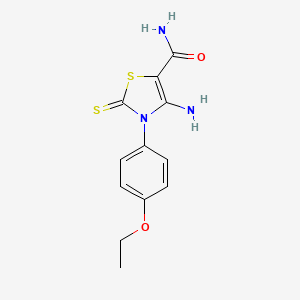![molecular formula C19H19NO4 B5799729 2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione, commonly known as IBOD, is a chemical compound that has gained significant attention in the field of medicinal chemistry. IBOD is a heterocyclic compound that consists of a fused isoindole and pyrrolidine ring system. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of IBOD is not fully understood. However, studies have suggested that IBOD exerts its biological activities by modulating various signaling pathways. IBOD has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. IBOD has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
IBOD has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that IBOD can inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In vivo studies have demonstrated that IBOD can reduce tumor growth, decrease inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IBOD is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, the limitations of IBOD include its low solubility and stability, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on IBOD. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of IBOD. Another area of research is the elucidation of the exact mechanism of action of IBOD. This will help to identify potential targets for therapeutic intervention. Additionally, further studies are needed to investigate the potential of IBOD as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of IBOD involves the reaction of 4-isobutoxybenzylamine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through a cyclization process, which results in the formation of IBOD. This method has been optimized to produce high yields of IBOD with excellent purity.
Aplicaciones Científicas De Investigación
IBOD has been extensively studied for its potential therapeutic applications. One of the major areas of research is the anti-inflammatory and analgesic properties of IBOD. Studies have shown that IBOD can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. IBOD has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13(2)11-23-15-9-7-14(8-10-15)12-24-20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSQTVFMBYONLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-methylpropoxy)benzyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)







![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)

